
Acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol is an organic compound with the molecular formula C7H13Cl3O3 It is a chlorinated derivative of acetic acid and propanol, characterized by the presence of multiple chlorine atoms and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol typically involves the chlorination of 2,2-bis(chloromethyl)propan-1-ol. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the reaction is often conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Safety measures are crucial during industrial production due to the handling of chlorinating agents and the potential release of hazardous by-products .
化学反応の分析
Types of Reactions
Acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove chlorine atoms, yielding less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of less chlorinated alcohols.
Substitution: Formation of new compounds with different functional groups replacing chlorine atoms.
科学的研究の応用
Acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows the compound to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,2-bis(chloromethyl)propan-1-ol: Lacks the acetic acid moiety.
3-chloro-2,2-bis(chloromethyl)propan-1-ol: Similar structure but without the acetic acid component.
Chlorinated acetic acids: Compounds like trichloroacetic acid share some chemical properties but differ in structure
Uniqueness
Acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol is unique due to the combination of its chlorinated propanol backbone and the acetic acid moiety.
特性
CAS番号 |
13103-49-6 |
|---|---|
分子式 |
C7H13Cl3O3 |
分子量 |
251.5 g/mol |
IUPAC名 |
acetic acid;3-chloro-2,2-bis(chloromethyl)propan-1-ol |
InChI |
InChI=1S/C5H9Cl3O.C2H4O2/c6-1-5(2-7,3-8)4-9;1-2(3)4/h9H,1-4H2;1H3,(H,3,4) |
InChIキー |
AVBARPBMOPJWQQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(C(CCl)(CCl)CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




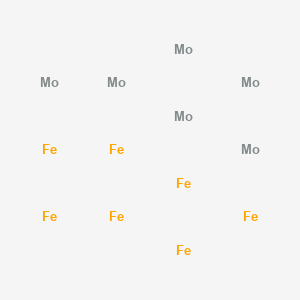

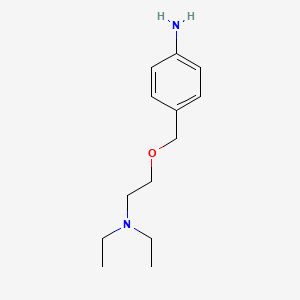


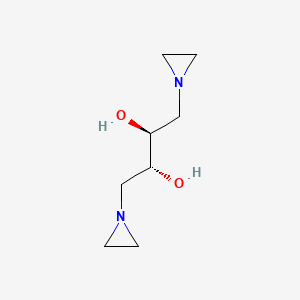
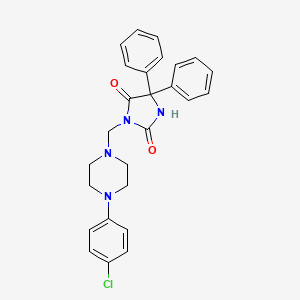
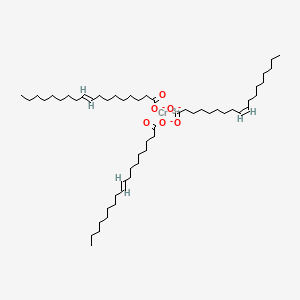



![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
